molecular formula C10H20O3 B1666293 3-Hydroxydecanoic acid CAS No. 14292-26-3

3-Hydroxydecanoic acid

Cat. No. B1666293
CAS RN: 14292-26-3
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-VIFPVBQESA-N
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Description

3-Hydroxydecanoic acid, also known as Myrmicacin, is a hydroxy fatty acid and the predominant monomer in methyl-branched poly (3-hydroxalkanoate) (PHA) polymers produced by P. putida CA-3 . It is a chemical compound of the β-hydroxycarboxylic acid class .


Synthesis Analysis

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . Among the screened catalysts, Ru-based systems were identified to be most active . In another study, through six steps including oxo-Michael addition, Baeyer-Villiger oxidation, activation, Bernet-Vasella reaction, cross-metathesis homologation, and hydrogenation, desired products were synthesized in good overall yields .


Molecular Structure Analysis

3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group . It has a molecular weight of 188.267 g/mol . The compound contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . The acidic zeolite support facilitated the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurred at the Ru centers .

Scientific Research Applications

Biochemical Production and Utilization

  • 3-Hydroxydecanoic acid (3HD) production in Escherichia coli utilizes the PhaG and TesB genes, indicating its potential in biochemical applications and genetic engineering processes (Zheng et al., 2004).
  • This compound has been successfully synthesized from glucose or fructose in recombinant E. coli, demonstrating its viability as a product from renewable resources (Zheng et al., 2004).

Antifungal Properties

  • 3-Hydroxydecanoic acid exhibits antifungal activity, identified as one of the antifungal substances produced by Lactobacillus plantarum (Sjögren et al., 2003).
  • Its effectiveness against molds and yeasts highlights its potential in developing natural antifungal agents (Sjögren et al., 2003).

Production in Engineered Microorganisms

  • Metabolic engineering in Pseudomonas entomophila has led to effective production of 3HD, showcasing its applicability in industrial biotechnology (Chung et al., 2013).
  • Genetic modification of microorganisms for efficient 3HD production could lead to sustainable and economically viable production methods (Chung et al., 2013).

Environmental and Chemical Applications

  • 3HD is a key component in the profiling of environmental markers, specifically for endotoxin detection in occupational and environmental samples (Uhlig et al., 2016).
  • Catalytic deoxygenation of bio-based 3HD demonstrates its potential in producing secondary alcohols and alkanes, useful in food, perfume industries, and as fuel components (Mensah et al., 2020).

Synthesis and Fermentation

  • Efficient synthesis techniques for 3HD are developed, involving microwave-assisted methods, enhancing its practicality for industrial applications (Jaipuri et al., 2004).
  • Recombinant E. coli can produce 3HD directly from fructose, indicating its potential in large-scale fermentative production (Wu et al., 2003).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Recent research has explored the use of 3-Hydroxydecanoic acid in the development of novel biodegradable and biocompatible formulations of drugs . For example, a PHA monomer, namely 3-hydroxydecanoic acid, was added to films to achieve an enhanced synergistic effect with polyenes against fungal growth .

properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydecanoic acid

CAS RN

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.1 g of zinc powder (169 mmol) in 70 ml of ethyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which, over the course of 6 min, a mixture of 21 g of methyl bromoacetate (137 mmol) and 16 g of octanal (125 mmol) was added dropwise, the temperature being maintained at 65° C. by external cooling. The mixture was then stirred at 55° C. for 5 min, and after cooling to 0° C., was acidified with 75 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 80 ml of 1 N hydrochloric acid, and finally washed with 80 ml of saturated sodium hydrogen carbonate solution. Following phase separation, the solvent was removed by distillation under reduced pressure. For the ester hydrolysis, the crude product was treated with a solution of 15.4 g of potassium hydroxide (232 mmol) in 140 ml of water and stirred for 40 min at 50° C., during which a clear solution formed. The solution was extracted with 2×20 ml of toluene, and the aqueous phase was acidified at 0° C. with 100 ml of 2 N hydrochloric acid to a pH of 1 and extracted with 3×20 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and the solvent was removed by distillation under reduced pressure. 3-Hydroxydecanoic acid was obtained in a yield of 21 g (89% of theory). The compound has a melting point of 58° C. following recrystallization from petroleum ether.
Quantity
3.2 mL
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reactant
Reaction Step One
Quantity
21 g
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reactant
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16 g
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reactant
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75 mL
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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15.4 g
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reactant
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140 mL
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solvent
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70 mL
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solvent
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Name
Quantity
11.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Synthesis of analogs 18, 20, 21 proceeded by a shortened piperidine deblock of Fmoc-OBzl-D-Glu.41The reduction of deblock from 20 to 5 minutes was necessary to prevent the cyclization20 of OBzl-D-Glu to pyroglutamic acid. The orthoganol Boc/Fmoc protection scheme allowed the selective removal of the base labile Fmoc group, while maintaining the base insensitive Boc protection on the L-Ile. The synthesis was continued by coupling of Fmoc-L-Leu42 in the usual manner (DCC/HOBT) which was followed by piperidine-catalyzed Fmoc deprotection (20 minutes) and final acylation with either (-)-D-3-hydroxydecanoic acid (-) (23) (for peptides 18 and 20) or decanoic acid (for analog 21). Coupling of D-3-hydroxydecanoic acid was as the Pfp ester (24), with the 3-hydroxyl group unprotected. The acid was obtained by (-)-cinchonidine resolution21 of synthetic (±)-3-hydroxydecanoic acid [(±) 12]. The (±)-3-hydroxydecanoic acid itself (mp 55°-56° C.; 57° C.) was synthesized by the aldol condensation of lithium tert butyl acetate22 with n-octyl aldehyde, followed by TFA hydrolysis of the resulting (±)-tert butyl acetyl-3-hydroxydecanoic acid.
[Compound]
Name
lithium tert butyl
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
n-octyl aldehyde
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0 (± 1) mol
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0 (± 1) mol
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Name
(±)-tert butyl acetyl-3-hydroxydecanoic acid
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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